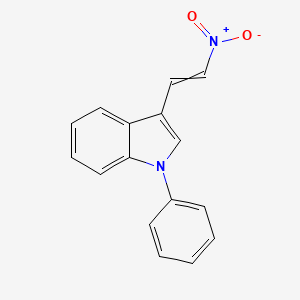

3-(2-Nitroethenyl)-1-phenylindole

描述

3-(2-Nitroethenyl)-1-phenylindole (CAS: 3156-51-2) is a nitro-substituted indole derivative characterized by a phenyl group at position 1 and a nitroethenyl group at position 2. This compound is structurally significant due to its conjugated nitroethenyl moiety, which imparts unique electronic and reactivity properties. It serves as a key intermediate in synthesizing agrochemicals, pharmaceuticals, and antifungal agents .

属性

CAS 编号 |

63050-02-2 |

|---|---|

分子式 |

C16H12N2O2 |

分子量 |

264.28 g/mol |

IUPAC 名称 |

3-[(E)-2-nitroethenyl]-1-phenylindole |

InChI |

InChI=1S/C16H12N2O2/c19-18(20)11-10-13-12-17(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-12H/b11-10+ |

InChI 键 |

JHTQRJSIADSEBT-ZHACJKMWSA-N |

手性 SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitroethenyl)-1-phenylindole typically involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. This is followed by cyclocondensation with hydrazine or hydroxylamine to furnish pyrazole or isoxazole rings . The use of microwave activation can significantly reduce the reaction time and avoid the need for protection of the indole nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

化学反应分析

Types of Reactions

3-(2-Nitroethenyl)-1-phenylindole undergoes various types of chemical reactions, including:

Michael Addition: This involves the addition of nucleophiles to the nitroethenyl group, forming new carbon-carbon bonds.

Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.

Dimerization: Under certain conditions, the compound can undergo dimerization to form more complex structures.

Common Reagents and Conditions

Michael Addition: Common reagents include 1,3-dicarbonyl compounds, and the reaction is often catalyzed by bases such as sodium methylate.

Cycloaddition Reactions: These reactions typically require the presence of a dienophile and can be catalyzed by Lewis acids like aluminum chloride.

Major Products Formed

科学研究应用

3-(2-Nitroethenyl)-1-phenylindole has several applications in scientific research:

作用机制

The mechanism of action of 3-(2-nitroethenyl)-1-phenylindole involves its ability to participate in nucleophilic addition reactions. The nitro group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is crucial for its biological activities, such as antimicrobial and cytotoxic effects .

相似化合物的比较

Key Properties:

- Molecular Formula : C₁₆H₁₂N₂O₂

- Molecular Weight : 264.28 g/mol

- LogP : 2.81 (indicative of moderate lipophilicity)

- Polar Surface Area (PSA) : 85.4 Ų (suggesting moderate polarity due to nitro and indole groups) .

The nitroethenyl group enhances electrophilicity, making the compound reactive toward nucleophiles, which is exploited in cross-coupling reactions and polymer synthesis .

Structural Analogues: Nitroethenyl-Substituted Indoles

a. 3-[(E)-2-Nitroethenyl]-1H-indole-5-carbonitrile

- Molecular Formula : C₁₁H₇N₃O₂

- Molecular Weight : 213.19 g/mol

- Key Differences: A cyano group at position 5 increases polarity (PSA: 97.3 Ų) and electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to 1-phenylindole derivatives. Lower molecular weight and reduced steric hindrance facilitate applications in medicinal chemistry .

b. 3-[(Z)-2-Nitroethenyl]-1H-indole

- CAS : 3156-51-2 (same as the target compound but with Z-configuration).

Phenylindole Derivatives

a. 1-Phenylindole

- Molecular Formula : C₁₄H₁₁N

- Molecular Weight : 193.25 g/mol

- Key Differences :

b. 3-(2-Pyridyl)indole

- Key Differences :

Nitroethenyl-Substituted Aromatic Compounds

a. N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline

- Molecular Formula : C₁₂H₁₆N₂O₂

- Molecular Weight : 220.27 g/mol

- Key Differences: The aniline backbone (vs. Applications: Used in dye synthesis and as a photoactive compound due to nitroethenyl conjugation .

b. 2-Nitro-4-(2-nitroethenyl)-phenol

- Source : Isolated from Salegentibacter sp. T436 (Arctic bacterium) and Sesuvium portulacastrum (salt marsh plant).

- Phenolic hydroxyl group enables hydrogen bonding, enhancing bioavailability compared to indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。